Furo[3,2-C]pyridine-6-carboxylic acid
Overview
Description
“Furo[3,2-C]pyridine-6-carboxylic acid” is a type of fused pyridine derivative . These derivatives are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine . They are found in the structures of substances with various bioactivities, including antiviral, anticancer, antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Synthesis Analysis
The synthesis of furo[3,2-C]pyridine derivatives has been reported in several studies . For instance, one study reported the synthesis of furo[3,2-C]pyridine derivatives using an Rh-catalyzed tandem reaction .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered heteroaromatic ring fused with a pyridine ring . The molecular formula is C8H5NO3 .
Chemical Reactions Analysis
Furo[3,2-C]pyridine derivatives have been used in various chemical reactions. For example, an Rh-catalyzed tandem reaction was performed to construct an AIE-active furo[3,2-C]pyridine-based photosensitizer .
Future Directions
Furo[3,2-C]pyridine derivatives are of increasing interest in drug design and medicinal chemistry . Their structural similarity to DNA bases and their presence in various bioactive substances suggest that they have great potential for future research and development . Further studies are needed to fully understand their mechanisms of action and to explore their potential applications in various fields.
Mechanism of Action
Biochemical Pathways
Fused pyridine derivatives, a group to which this compound belongs, have been found to have various bioactivities, including antiviral, anticancer, antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
A related compound, a furo[3,2-c]pyridine-based iridium complex, has been shown to have high quantum yield and high generation efficiency of reactive oxygen species, suggesting potential use in photodynamic therapy .
Biochemical Analysis
Biochemical Properties
Furo[3,2-C]pyridine-6-carboxylic acid plays a significant role in biochemical reactions. It acts as a hydrogen bond acceptor, which allows it to form additional protein-ligand interactions. This compound interacts with enzymes such as histone lysine demethylase KDM5A, ubiquitin C-terminal hydrolase-L1 (UCH-L1), and alkaline phosphatase (ALPase). These interactions are crucial for modulating enzyme activity and influencing various biochemical pathways .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of metabotropic Glu5 (mGlu5) and mGlu2 receptors, which are involved in neurotransmission and synaptic plasticity . Additionally, it can impact the expression of genes related to metabolic processes and cellular stress responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by forming stable complexes with them. For example, it acts as an inhibitor of Plasmodium falciparum glycogen synthase-3 (PfGSK-3), which is essential for the parasite’s survival . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and inducing oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can influence the activity of enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, thereby affecting energy production and cellular respiration . Additionally, it can modulate the levels of metabolites such as glucose and lactate.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and accumulate in certain cellular compartments . Its localization and accumulation are influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production.
Properties
IUPAC Name |
furo[3,2-c]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)6-3-7-5(4-9-6)1-2-12-7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMHDISEJAEDNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC(=NC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621962 | |
Record name | Furo[3,2-c]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478149-30-3 | |
Record name | Furo[3,2-c]pyridine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478149-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[3,2-c]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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